molecular formula C15H26ClN B6416110 (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240568-46-0

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6416110
CAS No.: 1240568-46-0
M. Wt: 255.82 g/mol
InChI Key: ABKDBTHDSPJZAE-UHFFFAOYSA-N
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Description

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N.ClH/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3;/h6-9,12-13,16H,5,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKDBTHDSPJZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)CC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves several steps. One common method is the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can be compared with other similar compounds, such as:

    (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine: This compound lacks the hydrochloride component but shares a similar core structure.

    (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine acetate: This compound has an acetate group instead of a hydrochloride group.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which can lead to different reactivity and applications compared to its analogs.

Biological Activity

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a synthetic compound with notable biological activity. It presents a unique molecular structure that contributes to its pharmacological potential, particularly in the fields of metabolic research and drug development. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H26ClN
  • Molecular Weight : 255.82 g/mol
  • Appearance : White powder, soluble in organic solvents like dimethyl sulfoxide and ethanol, but insoluble in water.
  • Melting Point : 105-107°C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Mitochondrial Uncoupling : The compound activates mitochondrial uncoupling, which enhances energy expenditure and reduces reactive oxygen species (ROS) production. This mechanism suggests potential applications in managing obesity and type 2 diabetes by improving metabolic efficiency .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, modulating biological processes that could lead to therapeutic effects .
  • Receptor Interactions : The compound interacts with the mitochondrial cannabinoid receptor type 1 (CB1), leading to improved metabolic activity and increased oxygen consumption across various cell types .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, which can be summarized as follows:

Activity TypeDescriptionReferences
Mitochondrial ActivityEnhances energy expenditure; reduces ROS production
Enzyme InhibitionModulates enzyme activity related to metabolic pathways
Receptor BindingBinds to CB1 receptors; affects metabolic rate

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Metabolic Studies : A study highlighted the compound's ability to activate mitochondrial uncoupling proteins, leading to increased energy expenditure in adipose tissue. This finding positions the compound as a candidate for obesity treatment strategies .
  • Pharmacological Research : Investigations into enzyme inhibition revealed that this compound could modulate pathways related to glucose metabolism, suggesting its utility in diabetes management .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at concentrations typically used in research, with no significant adverse effects reported .

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